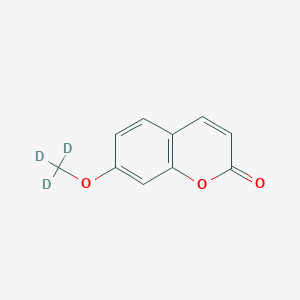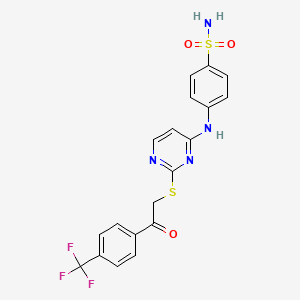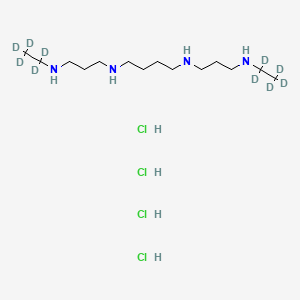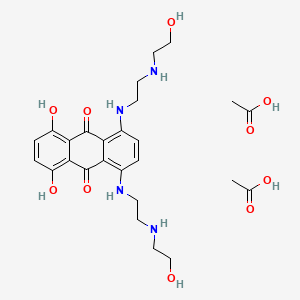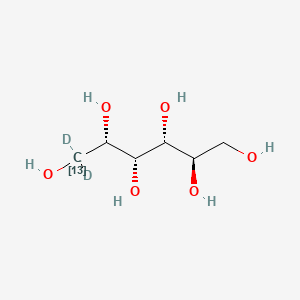
D-Sorbitol-13C,d2-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Sorbitol-13C,d2-1: is a stable isotope-labeled compound, specifically a form of D-Sorbitol where certain hydrogen atoms are replaced with deuterium and carbon atoms are replaced with carbon-13. This compound is used in various scientific research applications due to its unique isotopic labeling, which allows for detailed tracking and analysis in metabolic studies and other biochemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-Sorbitol-13C,d2-1 involves the incorporation of carbon-13 and deuterium into the D-Sorbitol molecule. This can be achieved through chemical synthesis using isotopically labeled precursors. The reaction conditions typically involve controlled environments to ensure the precise incorporation of the isotopes.
Industrial Production Methods: Industrial production of this compound is carried out in specialized facilities equipped to handle isotopically labeled compounds. The process involves the use of high-purity isotopically labeled starting materials and advanced synthesis techniques to produce the compound in large quantities while maintaining isotopic purity.
Analyse Chemischer Reaktionen
Types of Reactions: D-Sorbitol-13C,d2-1 undergoes various chemical reactions, including:
Oxidation: Conversion to D-Glucose-13C,d2-1 using oxidizing agents.
Reduction: Reduction to D-Mannitol-13C,d2-1 using reducing agents.
Substitution: Substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various reagents depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products:
Oxidation: D-Glucose-13C,d2-1
Reduction: D-Mannitol-13C,d2-1
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: D-Sorbitol-13C,d2-1 is used in chemical research to study reaction mechanisms and pathways. Its isotopic labeling allows for precise tracking of the compound through various chemical reactions.
Biology: In biological research, this compound is used to study metabolic pathways and enzyme activities. Its incorporation into biological systems allows researchers to trace the metabolic fate of the compound and understand its role in various biochemical processes.
Medicine: this compound is used in medical research to study the pharmacokinetics and pharmacodynamics of drugs. Its isotopic labeling provides detailed information on the absorption, distribution, metabolism, and excretion of drugs in the body.
Industry: In industrial applications, this compound is used as a tracer in environmental studies and quality control processes. Its isotopic labeling allows for accurate detection and quantification in complex mixtures.
Wirkmechanismus
D-Sorbitol-13C,d2-1 exerts its effects through its incorporation into metabolic pathways. The isotopic labeling allows researchers to track the compound’s movement and transformation within biological systems. The molecular targets and pathways involved include various enzymes and metabolic intermediates that interact with this compound during its metabolism.
Vergleich Mit ähnlichen Verbindungen
D-Glucitol-13C: Another isotopically labeled form of sorbitol with carbon-13 labeling.
D-Mannitol-13C: An isotopically labeled form of mannitol with carbon-13 labeling.
D-Sorbitol-d8: A deuterium-labeled form of sorbitol.
Uniqueness: D-Sorbitol-13C,d2-1 is unique due to its dual isotopic labeling with both carbon-13 and deuterium
Eigenschaften
Molekularformel |
C6H14O6 |
|---|---|
Molekulargewicht |
185.18 g/mol |
IUPAC-Name |
(2S,3R,4R,5R)-1,1-dideuterio(113C)hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i1+1D2/t3-,4+,5+,6+/m0 |
InChI-Schlüssel |
FBPFZTCFMRRESA-WZTXESBLSA-N |
Isomerische SMILES |
[2H][13C]([2H])([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[3-[4-[4-(2,6-dioxopiperidin-3-yl)phenyl]piperazin-1-yl]propyl]benzamide](/img/structure/B12409185.png)

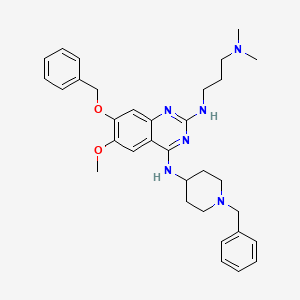

![6-(cyclopropanecarbonylamino)-4-[[6-[3-(1-hydroxyethyl)azetidin-1-yl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]amino]-N-methylpyridazine-3-carboxamide](/img/structure/B12409222.png)
